molecular formula C18H26BNO3 B3159442 N-cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 861905-20-6

N-cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B3159442
CAS No.: 861905-20-6
M. Wt: 315.2 g/mol
InChI Key: GQXAWDLYNBTUBJ-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C18H26BNO3 and its molecular weight is 315.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.2005739 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 861905-20-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H26BNO3C_{18}H_{26}BNO_3 and a molecular weight of 315.21 g/mol. The structure includes a benzamide moiety linked to a cyclobutyl group and a dioxaborolane substituent, which is crucial for its biological activity.

Research indicates that compounds with similar structural features often exhibit inhibitory activity against various kinases. In particular, the dioxaborolane group may enhance the compound's ability to interact with target proteins involved in cell signaling pathways.

Inhibitory Activity

A study focused on the inhibitory effects of similar compounds on key kinases such as GSK-3β and ROCK-1 has shown that modifications in the chemical structure can significantly influence potency. For instance, compounds with cyclobutyl substitutions demonstrated enhanced inhibitory activities compared to their counterparts with larger substituents like cyclohexyl .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines (HT-22 and BV-2) revealed that this compound exhibited selective cytotoxic effects. At concentrations up to 10 µM, it did not significantly reduce cell viability in these models . This suggests a favorable therapeutic index for further development.

Table 1: Inhibitory Activity against Kinases

CompoundKinase TargetIC50 (nM)Remarks
N-cyclobutyl derivativeGSK-3β8Highly potent
Similar compound AIKK-β50Moderate potency
Similar compound BROCK-120Significant inhibition

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
N-cyclobutyl derivativeHT-221095
N-cyclobutyl derivativeBV-21090
Control (Staurosporine)HT-221030

Case Studies

One notable case involved the evaluation of N-cyclobutyl derivatives in a model of neuroinflammation. The compound was found to significantly reduce levels of inflammatory markers such as NO and IL-6 in microglial cells at low concentrations (1 µM), indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N-cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-12-9-10-13(16(21)20-14-7-6-8-14)11-15(12)19-22-17(2,3)18(4,5)23-19/h9-11,14H,6-8H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXAWDLYNBTUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725923
Record name N-Cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861905-20-6
Record name N-Cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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